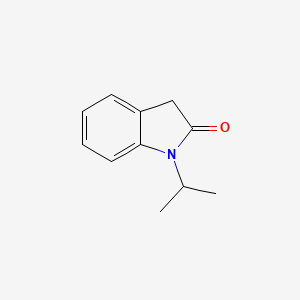

1-Isopropylindolin-2-one

Descripción

1-Isopropylindolin-2-one (chemical name: 3-(4-Hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)-1-isopropylindolin-2-one, referred to as 3i in the literature) is a substituted indolin-2-one derivative characterized by an isopropyl group at the 1-position and a 4-hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl moiety at the 3-position of the indole core . This compound is synthesized via regioselective and diastereoselective methods, yielding a white solid with elemental composition C: 63.29%, H: 5.56%, N: 7.03% .

The indolin-2-one scaffold is notable for its planar aromatic structure and hydrogen-bonding capabilities, which influence its physicochemical properties, including solubility, log P values, and interactions with biological targets .

Propiedades

IUPAC Name |

1-propan-2-yl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)12-10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGYNKZNIBNJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Isopropylindolin-2-one can be achieved through several methods:

Classical Synthetic Methods: These include the derivatization of other heterocycles, such as the Wolff–Kishner reduction of isatin and the oxidation of indole.

Friedel–Crafts Cyclizations: This method involves the cyclization of α-haloacetanilides.

Metal-Mediated Activations/Cyclizations: These methods use advanced precursors and catalysts like copper, palladium, ruthenium, and iron to facilitate the cyclization process.

Iodine-Promoted Oxidative Reactions: A metal-free and peroxide-free method that uses iodine to promote the oxidative reaction from 1,2,3,3-tetramethyl-3H-indolium iodides.

Análisis De Reacciones Químicas

1-Isopropylindolin-2-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like molecular iodine.

Reduction: Reduction reactions can convert indolin-2-ones to their corresponding indoles.

Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the carbon atoms in the indolin-2-one ring.

Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Aplicaciones Científicas De Investigación

1-Isopropylindolin-2-one has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Isopropylindolin-2-one involves its interaction with various molecular targets:

DNA Binding: The compound can bind to DNA, causing damage and inhibiting replication.

Enzyme Inhibition: It inhibits enzymes like topoisomerase IV, which is essential for DNA replication.

Reductive Bioactivation: The compound undergoes reductive bioactivation, leading to the formation of reactive species that cause cellular damage.

Comparación Con Compuestos Similares

Key Observations:

Branching vs. Linear Chains : Despite identical elemental compositions, 3i (isopropyl) and 3c (propyl) differ in steric and electronic properties due to branching, which may affect solubility and biological target interactions.

Halogen Effects : 3d (5-Cl) shows reduced C/H content compared to 3i , reflecting chlorine’s higher atomic mass. The chloro substituent likely enhances lipophilicity (log P) and membrane permeability.

Aromatic vs. Aliphatic Groups : 3f (benzyl) and 3e (allyl) exhibit identical C/H/N values but differ in electronic properties; benzyl’s aromaticity may stabilize charge-transfer interactions.

Physicochemical Properties

- Solubility: The thioxothiazolidin-yl group in 3i may reduce aqueous solubility compared to 5-Aminoindolin-2-one HCl, which benefits from ionic character .

- Lipophilicity : Chlorine in 3d and aromatic groups in 3f likely increase log P values, favoring blood-brain barrier penetration or intracellular uptake .

Actividad Biológica

1-Isopropylindolin-2-one is a compound belonging to the indolin-2-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing recent findings, case studies, and relevant data.

Biological Activity Overview

Indolin-2-one derivatives, including this compound, have been studied for their antimicrobial , antitumor , and anti-inflammatory properties. These compounds are significant in drug discovery because of their potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that various indolin-2-one derivatives exhibit notable antimicrobial effects. For instance, a study reported the minimum inhibitory concentration (MIC) values of several derivatives against different bacterial strains, highlighting the efficacy of these compounds:

| Compound | E. coli | P. mirabilis | K. pneumoniae | B. subtilis | S. aureus | E. faecalis | B. cereus |

|---|---|---|---|---|---|---|---|

| 4a | 12.5 | 12.5 | 25 | 25 | 12.5 | 25 | 25 |

| 4b | 12.5 | 25 | 25 | 12.5 | 25 | 25 | 25 |

| 4c | 6.25 | 6.25 | 25 | 12.5 | 12.5 | 25 | 12.5 |

| ... | ... | ... | ... | ... | ... | ... | ... |

This table summarizes the antibacterial activity of selected indolin-2-one derivatives against various bacterial strains, with lower MIC values indicating higher potency .

Antitumor Activity

The anticancer potential of indolin-2-one derivatives has also been extensively researched. For example, compounds derived from isatin have shown promising results against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The inhibition of aldehyde dehydrogenase (ALDH) and increased reactive oxygen species (ROS) activity have been linked to their anticancer effects .

A specific study indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, thus supporting their potential as effective anticancer agents .

The mechanisms underlying the biological activities of indolin-2-one compounds often involve the inhibition of critical enzymes and pathways:

- Thioredoxin Reductase Inhibition : Some studies have shown that indolin-2-one derivatives can inhibit thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis in cancer cells .

- Mitogen-Activated Protein Kinase Pathways : Activation of MAPK signaling pathways has been observed following TrxR inhibition, contributing to cellular apoptosis .

Example Case Study: Indolin Derivatives in Cancer Therapy

A case study investigating a series of indolin derivatives revealed their efficacy in inducing cell death in various cancer cell lines through targeted enzyme inhibition and oxidative stress mechanisms. The findings emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Clinical Implications

The findings from these studies suggest that indolin derivatives could be developed into therapeutic agents for treating infections and cancers, warranting further clinical trials to explore their safety and efficacy in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.